4-(3-Hydroxypropoxy)benzaldehyde

Organic Synthesis Polymer Chemistry Drug Conjugation

Accelerate your research with 4-(3-Hydroxypropoxy)benzaldehyde, a pre-assembled, bifunctional building block. Its dual aldehyde and terminal hydroxyl groups enable orthogonal reactions for ADCs, PHD inhibitors, and polymer architectures. Streamline synthesis—avoid multi-step linker installation. Request a quote today.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 99186-35-3
Cat. No. B3394890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxypropoxy)benzaldehyde
CAS99186-35-3
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCCCO
InChIInChI=1S/C10H12O3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8,11H,1,6-7H2
InChIKeyYCZXBQLYARJDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxypropoxy)benzaldehyde (CAS 99186-35-3): A Specialty Alkoxybenzaldehyde Building Block for Targeted Synthesis


4-(3-Hydroxypropoxy)benzaldehyde (CAS 99186-35-3) is a para-substituted benzaldehyde derivative with a hydroxypropoxy chain, having the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It belongs to the class of alkoxybenzaldehydes, which are valuable intermediates in organic synthesis for the preparation of more complex molecules in medicinal chemistry and materials science [1]. The compound features a reactive aldehyde group and a terminal hydroxyl group on the propoxy chain, providing distinct sites for chemical modification and conjugation .

Why Generic Substitution Fails: Structural Nuances in 4-(3-Hydroxypropoxy)benzaldehyde Dictate Synthetic Utility


While 4-(3-Hydroxypropoxy)benzaldehyde shares a benzaldehyde core with many commercial aldehydes, direct substitution is not feasible due to its unique combination of a reactive aldehyde and a terminal, primary hydroxyl group on a flexible three-carbon spacer. This dual functionality is critical for its role as a heterobifunctional linker . In contrast, simpler analogs like 4-methoxybenzaldehyde or 4-hydroxybenzaldehyde lack either the hydroxyl 'handle' or the spacer length required for specific conjugation or polymerization reactions [1]. The 3-hydroxypropoxy group provides a distinct solubility profile and hydrogen-bonding capacity compared to shorter-chain or non-hydroxylated alkoxy analogs, which can significantly alter reaction kinetics and product outcomes [1].

4-(3-Hydroxypropoxy)benzaldehyde (CAS 99186-35-3): Evidence-Based Differentiation Guide for Procurement Decisions


Hydroxypropoxy Chain Provides a Bifunctional Linker Advantage Over Non-Hydroxylated Alkoxybenzaldehydes

4-(3-Hydroxypropoxy)benzaldehyde possesses both an aldehyde group and a terminal hydroxyl group, enabling its use as a heterobifunctional linker. This is in direct contrast to analogs such as 4-methoxybenzaldehyde (CAS 123-11-5) or 4-ethoxybenzaldehyde (CAS 10031-93-3), which lack a second reactive moiety. This dual functionality allows for sequential, orthogonal reactions, which is a key differentiator for building complex molecular architectures .

Organic Synthesis Polymer Chemistry Drug Conjugation

Differential Physicochemical Properties (LogP and PSA) Influence Solubility and Permeability Profiles

The compound has a calculated LogP of 1.26 and a Polar Surface Area (PSA) of 46.53 Ų . These values differ significantly from closely related analogs. For example, 4-hydroxybenzaldehyde (LogP 1.2, PSA 37.3 Ų) and 4-propoxybenzaldehyde (LogP 2.68, PSA 26.3 Ų) [1]. The higher PSA of 4-(3-hydroxypropoxy)benzaldehyde compared to 4-propoxybenzaldehyde (46.53 vs. 26.3 Ų) indicates greater hydrophilicity and hydrogen-bonding potential, which can be crucial for aqueous solubility in biological assays or specific reaction media.

Medicinal Chemistry ADME Prediction Chemical Properties

Documented Use as a Key Intermediate in the Synthesis of Biologically Active Scaffolds

4-(3-Hydroxypropoxy)benzaldehyde is specifically identified as a starting material or intermediate in the synthesis of complex molecules with demonstrated biological activity. For instance, it is listed as a key building block in patent literature describing the synthesis of 4-oxochromane derivatives with antiviral activity against Flaviviridae and in the development of hypoxanthine compounds as prolyl hydroxylase (PHD) inhibitors for inflammatory bowel disease . While 4-hydroxybenzaldehyde is a more common precursor, the specific hydroxypropoxy chain of the target compound is pre-installed to direct subsequent structure-activity relationship (SAR) explorations without requiring a separate alkylation step.

Medicinal Chemistry Antiviral Research Kinase Inhibition

Stability Profile Under Recommended Conditions Supports Routine Laboratory Handling

According to its GHS-compliant safety data sheet, 4-(3-hydroxypropoxy)benzaldehyde is described as "stable under recommended storage conditions" . This is a key piece of information for procurement and inventory management, as it implies that the compound does not require specialized, costly storage (e.g., under inert gas at -20°C) and can be handled using standard laboratory practices. This is a differentiating factor from more sensitive benzaldehyde derivatives, such as those with additional electron-withdrawing groups that may be prone to oxidation or polymerization.

Chemical Storage Laboratory Safety Stability

High-Value Application Scenarios for 4-(3-Hydroxypropoxy)benzaldehyde (CAS 99186-35-3) Based on Empirical Evidence


Synthesis of Heterobifunctional Linkers and Crosslinkers for Polymer and Bioconjugate Chemistry

The dual aldehyde and terminal hydroxyl functionality of 4-(3-hydroxypropoxy)benzaldehyde makes it an ideal building block for creating heterobifunctional linkers . Researchers can exploit the aldehyde group for reactions like reductive amination or hydrazone formation, while the hydroxyl group can be independently activated for esterification, etherification, or click chemistry. This orthogonal reactivity is essential for constructing well-defined polymer architectures, antibody-drug conjugates (ADCs), or surface-functionalized materials. Procurement for this use case is driven by the need for a pre-assembled, bifunctional monomer that simplifies the synthesis of complex, multi-component systems .

Medicinal Chemistry: Direct Precursor for SAR Exploration of Antiviral and PHD Inhibitor Scaffolds

This compound is specifically referenced in the patent literature as a key intermediate for two classes of therapeutically relevant molecules: 4-oxochromane antivirals and hypoxanthine-based PHD inhibitors . Medicinal chemists working in these areas can directly purchase 4-(3-hydroxypropoxy)benzaldehyde to replicate patented synthetic routes or explore structure-activity relationships (SAR) around the hydroxypropoxy chain. This avoids a multi-step synthesis to install the linker on a simpler benzaldehyde core, accelerating the lead optimization process .

Development of Allosteric Modulators of Hemoglobin for Sickle Cell Disease and Hypoxia-Related Disorders

Substituted benzaldehydes, as a class, are recognized for their ability to act as allosteric modulators of hemoglobin, a mechanism with therapeutic potential for sickle cell disease and other conditions involving tissue hypoxia [1]. 4-(3-Hydroxypropoxy)benzaldehyde serves as a versatile core scaffold for this application. The hydroxypropoxy group provides a convenient attachment point for further structural elaboration, enabling medicinal chemists to optimize key drug-like properties such as solubility, potency, and pharmacokinetics while exploring the SAR of this promising therapeutic class [1].

Investigating Hydrogen-Bonding Effects in Biological Activity and Self-Assembly

The specific hydroxypropoxy chain of this compound introduces a hydrogen-bond donor (the terminal -OH) and acceptor (the ether oxygen) at a defined distance from the aromatic core . In contrast to non-hydroxylated alkoxy analogs (e.g., 4-propoxybenzaldehyde), this provides an additional tool for researchers studying the role of hydrogen bonding in biological recognition, enzyme inhibition, or supramolecular self-assembly. Its higher PSA and lower LogP compared to 4-propoxybenzaldehyde make it a useful probe for delineating the contributions of polarity and hydrogen-bonding to a molecule's overall behavior in both biological and material science contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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